molecular formula C16H19NO3 B2456403 N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 477281-44-0

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2456403
CAS RN: 477281-44-0
M. Wt: 273.332
InChI Key: RUYGGCOFCNXNQY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as EPM-102 or Furamidine, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of furamidines, which are known for their antiprotozoal and antitumor activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is not fully understood, but studies suggest that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have anti-inflammatory and antiprotozoal activities. Studies have also suggested that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its broad spectrum of activity against various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown low toxicity in animal models, suggesting its potential as a therapeutic agent. However, one limitation of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for the study of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. One area of interest is the development of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to investigate the potential use of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide as a tool in the study of DNA replication and repair mechanisms.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves the reaction of 4-ethoxyaniline with 5-methylfurfural in the presence of acetic acid and hydrogen peroxide. This reaction yields the intermediate 4-ethoxy-N-(5-methylfuran-2-yl)aniline, which is then reacted with propionyl chloride to form N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYGGCOFCNXNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328654
Record name N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide

CAS RN

477281-44-0
Record name N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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